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Compound of Interest

Compound Name:
3-Methoxyisoxazole-5-

carbaldehyde

Cat. No.: B15216369

Get Quote

Part 1: Executive Summary & Structural Logic
3-Methoxyisoxazole-5-carbaldehyde (CAS: 16446-36-9) is a functionalized isoxazole

derivative characterized by an electron-rich methoxy group at the C3 position and an electron-

withdrawing formyl (aldehyde) group at the C5 position. This "push-pull" electronic structure

significantly influences its spectroscopic signature, making it a distinct marker in synthetic

pathways targeting GABAergic ligands.

Structural Analysis
The molecule consists of a heteroaromatic isoxazole ring. The C3-Methoxy group acts as a

strong

-donor, shielding the C3 carbon and the adjacent ring nitrogen. Conversely, the C5-Aldehyde
exerts a strong mesomeric withdrawing effect, deshielding the C5 position and the aldehyde
proton.

Formula:

Molecular Weight: 127.10 g/mol
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Key Features: Labile aldehyde (oxidation-prone), distinct methoxy singlet.

Part 2: Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides the most definitive structural proof. The lack of coupling between the

aldehyde proton and the ring proton (due to the quaternary C5) simplifies the splitting pattern to

singlets.

H NMR Data (400 MHz, CDCl

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

9.86 Singlet (s) 1H -CHO (Aldehyde)

Highly

deshielded by

the carbonyl

anisotropy and

hybridization.

6.68 Singlet (s) 1H
H-4 (Isoxazole

Ring)

The sole

aromatic proton.

Upfield relative to

unsubstituted

isoxazole (H-4

8.4) due to the

C3-OMe

shielding effect.

4.08 Singlet (s) 3H
-OCH

(Methoxy)

Characteristic

region for

heteroaromatic

methoxy groups;

slightly

deshielded by

the ring current.

C NMR Data (100 MHz, CDCl

)
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Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

178.5 C=O -CHO
Carbonyl carbon;

most deshielded.

172.4 C C-3

Attached to the

electronegative

Oxygen (OMe) and

Nitrogen; highly

deshielded.

162.1 C C-5

Attached to the

withdrawing aldehyde

group.

96.8 CH C-4

Significant shielding

from the C3-OMe

resonance

contribution (ortho-like

effect).

57.2 CH -OCH Typical methoxy

carbon shift.

Analyst Note: The chemical shift of C-4 is a critical purity indicator. If the aldehyde oxidizes to

the carboxylic acid (3-methoxyisoxazole-5-carboxylic acid), the H-4 proton signal will shift

slightly downfield, and the carbonyl carbon signal will move to

160-165 ppm.

Infrared Spectroscopy (FT-IR)
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The IR spectrum is dominated by the conjugated system. The key diagnostic is the separation

between the aldehyde carbonyl stretch and the isoxazole ring breathing modes.

Carbonyl Stretch (

): 1695–1705 cm

(Strong). Lower than typical aliphatic aldehydes (1725 cm

) due to conjugation with the isoxazole ring.

Isoxazole Ring (

): 1610–1620 cm

(Medium).[1]

C-H Stretch (Aldehyde): 2850 & 2750 cm

(Fermi doublet, weak).

C-O Stretch (Methoxy): 1240–1260 cm

(Strong).

Mass Spectrometry (MS)
The fragmentation pattern follows a logical degradation of the isoxazole core.

Ionization Mode: EI (70 eV) or ESI (+).

Molecular Ion (

): m/z 127 (Base peak or high intensity).

Fragmentation Pathway (EI):

(127)

Loss of CO (28)

m/z 99 (Ring contraction/rearrangement).
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(127)

Loss of CH

(15)

m/z 112 (Loss of methoxy methyl).

m/z 99

Loss of HCN (27)

m/z 72.

MS Fragmentation Logic Diagram

Molecular Ion
[M]+ m/z 127

[M - CO]+
m/z 99- CO (28)

[M - CH3]+
m/z 112

- CH3 (15)

[M - CO - HCN]+
m/z 72

- HCN (27)

Click to download full resolution via product page

Caption: Electron Impact (EI) fragmentation pathway showing the primary loss of Carbon

Monoxide characteristic of isoxazole aldehydes.

Part 3: Experimental Protocols
Synthesis & Handling
The aldehyde is typically synthesized via the reduction of Methyl 3-methoxyisoxazole-5-

carboxylate or the oxidation of 3-Methoxyisoxazole-5-methanol.

Protocol: Controlled Reduction (from Ester)
Dissolution: Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in anhydrous THF

under

.
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Reduction: Cool to -78°C. Add DIBAL-H (1.1 eq) dropwise over 30 mins.

Quench: Quench with Methanol at -78°C, followed by saturated Rochelle’s salt solution.

Extraction: Extract with DCM. The aldehyde is unstable on silica; use neutral alumina or

rapid filtration if purification is necessary.

Stability Warning
The C5-aldehyde is prone to auto-oxidation to the carboxylic acid upon exposure to air.

Storage: Store under Argon at -20°C.

Solvent: Use CDCl

filtered through basic alumina for NMR to remove acidic impurities that catalyze
decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. researchgate.net [researchgate.net]
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Methoxyisoxazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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